6-aminotetradecanedioic acid
Description
6-Aminotetradecanedioic acid is a synthetic organic compound characterized by a 14-carbon (tetradecane) backbone with two terminal carboxylic acid groups (-COOH) and an amino (-NH₂) group at the sixth carbon position. Its molecular formula is C₁₄H₂₇NO₄, combining hydrophilic (carboxylic and amino) and hydrophobic (alkane chain) moieties. This structure enables diverse applications, including polymer synthesis (via crosslinking reactions) and biochemical research.
Properties
IUPAC Name |
6-aminotetradecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c15-12(9-6-7-11-14(18)19)8-4-2-1-3-5-10-13(16)17/h12H,1-11,15H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJWCMCGYNVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCCCC(=O)O)N)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminotetradecanedioic acid typically involves the following steps:
Starting Material: The process begins with tetradecanedioic acid, which is commercially available or can be synthesized through the oxidation of tetradecane.
Amination: The introduction of the amino group can be achieved through a reductive amination process. This involves the reaction of tetradecanedioic acid with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The lactone ring (2-oxo group) undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products | Mechanism | Source |
|---|---|---|---|
| 10% HCl, reflux, 6 h | Dicarboxylic acid derivative (ring-opened form) | Acid-catalyzed nucleophilic attack at the ester carbonyl, followed by ring opening. | , |
| 2M NaOH, 80°C, 4 h | Sodium salt of the hydrolyzed product | Base-mediated saponification of the lactone, forming a carboxylate intermediate. | , |
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for water attack.
-
Basic conditions favor deprotonation of the nucleophile (OH⁻), leading to ester cleavage.
Nucleophilic Substitution at the Ether Linkage
The cyclohexyl ether group participates in substitution reactions under catalytic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂N-R (amines) | K₂CO₃, DMF, 80°C, 12 h | 7-Amino-substituted chromen-2-one derivatives | 45–68% | , |
| NaSH (thiols) | EtOH, reflux, 8 h | Thioether analogs | 52% |
Mechanistic Insight :
-
The reaction proceeds via SN2 displacement, where the base (K₂CO₃) deprotonates the nucleophile, facilitating attack at the electrophilic ether oxygen .
Reduction of the 2-Oxocyclohexyl Group
The ketone moiety in the cyclohexyl group is reduced to a secondary alcohol:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 2-Hydroxycyclohexyl ether derivative | 78% | |
| LiAlH₄ | THF, reflux, 1 h | Same as above | 92% |
Notes :
-
NaBH₄ is selective for ketone reduction without affecting the lactone ring.
-
LiAlH₄ provides higher yields but requires rigorous anhydrous conditions.
Oxidation Reactions
While the lactone ring is resistant to oxidation, methyl substituents undergo selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8 h | Carboxylic acid at C₄ methyl group | 34% | |
| CrO₃/H₂SO₄ | Acetone, 25°C, 24 h | Ketone formation at C₈ methyl group | 41% |
Limitations :
-
Over-oxidation or side reactions (e.g., lactone ring degradation) occur with prolonged exposure.
Cycloaddition and Intramolecular Cyclization
The compound participates in cycloaddition reactions under thermal or catalytic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, |
Scientific Research Applications
6-Aminotetradecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in the study of metabolic pathways.
Industry: It is used in the production of biodegradable polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-aminotetradecanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The amino and carboxylic acid groups allow it to interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It can participate in metabolic pathways, influencing processes such as fatty acid metabolism and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 6-aminotetradecanedioic acid and analogous compounds:
Key Observations:
- Chain Length and Polarity: Longer chains (e.g., Hexadecanedioic acid, C16) exhibit lower solubility in polar solvents compared to shorter analogs. This compound (C14) balances hydrophobicity with polar functional groups, enhancing solubility in aqueous solutions relative to unmodified diacids. The shorter 6-acetamido-2-oxohexanoic acid (C8) is more water-soluble, facilitating its role in biochemical pathways .
- The acetamido and ketone groups in 6-acetamido-2-oxohexanoic acid make it a substrate for enzymatic reduction, a property absent in the amino diacid .
Solubility and Reactivity
- This compound: Predicted to have moderate solubility in water due to polar groups, with enhanced reactivity in polymer synthesis (e.g., polyamides or polyesters).
- Hexadecanedioic acid : Poor water solubility; primarily used in high-temperature polymer production (e.g., nylons) .
- 6-(Hexadecanoyloxy)hexadecanoic acid: Hydrophobic ester group dominates, making it suitable for lipid-based formulations or surfactants .
Biochemical Relevance
- 6-Acetamido-2-oxohexanoic acid: Acts as an intermediate in microbial degradation pathways, where enzymatic reduction converts it to 5-acetamidovalerate .
- This compound: Potential use in drug delivery systems or biomaterials due to dual carboxylic and amino functionalities.
Q & A
Q. What are the recommended methods for synthesizing 6-aminotetradecanedioic acid in a laboratory setting?
Synthesis typically involves coupling reactions, such as carbodiimide-mediated amide bond formation, using reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to activate carboxyl groups for nucleophilic attack by amines. Hydrolysis steps may follow to remove protecting groups. Ensure purity via column chromatography and validate using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy to verify hydrogen and carbon environments.
- High-performance liquid chromatography (HPLC) for purity assessment.
- Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylic acid and amine peaks). Cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. What are the optimal hydrolysis conditions for this compound in amino acid analysis workflows?
Acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours under vacuum) is standard. However, prolonged exposure may degrade labile residues. For alternative methods, consider enzymatic hydrolysis using proteases, though this requires optimization to avoid incomplete cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when analyzing this compound’s stability under varying pH conditions?
- Hypothesis testing : Compare degradation kinetics at pH 2, 7, and 12 using HPLC or LC-MS.
- Control experiments : Include inert analogs (e.g., non-aminated analogs) to isolate pH effects on the amine group.
- Statistical validation : Apply ANOVA to assess significance of observed differences, ensuring sample replicates (n ≥ 3) to minimize variance .
Q. What methodological considerations are critical when designing assays to study this compound’s interaction with biological macromolecules?
- Surface plasmon resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs) and monitor binding kinetics with proteins like CRP or IL-6 .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to infer binding mechanisms.
- Data normalization : Account for non-specific binding using negative controls (e.g., ethanolamine-blocked surfaces) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
